molecular formula C14H14N2O4 B15107641 3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione

3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione

Cat. No.: B15107641
M. Wt: 274.27 g/mol
InChI Key: VBHCAYOACXWZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione is a synthetic pyrrole-2,5-dione derivative characterized by two key substituents: a 2-hydroxyethyl group at the N(1) position and a 4-acetylphenylamino moiety at the C(3) position. The pyrrole-2,5-dione core (maleimide) is a versatile scaffold known for its electrophilic reactivity and applications in medicinal chemistry, particularly as kinase inhibitors and cytotoxic agents .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-(4-acetylanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione

InChI

InChI=1S/C14H14N2O4/c1-9(18)10-2-4-11(5-3-10)15-12-8-13(19)16(6-7-17)14(12)20/h2-5,8,15,17H,6-7H2,1H3

InChI Key

VBHCAYOACXWZAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-acetylphenylamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrrole derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted pyrrole derivatives.

Scientific Research Applications

3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Pyrrole-2,5-dione derivatives exhibit diverse biological and physicochemical properties depending on substituents at the N(1), C(3), and C(4) positions. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives

Compound Name N(1) Substituent C(3) Substituent C(4) Substituent Molecular Weight (g/mol) Key Properties/Biological Activity
Target Compound 2-Hydroxyethyl 4-Acetylphenylamino - ~318.3* Enhanced solubility; potential kinase inhibition
1-(4-Acetylphenyl)-3-[(2,5-difluorophenyl)amino]-4-(phenylsulfanyl)-1H-pyrrole-2,5-dione 4-Acetylphenyl 2,5-Difluorophenylamino Phenylsulfanyl 450.459 High lipophilicity; fluorinated groups may enhance metabolic stability
1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione 2-Hydroxyethyl 2-Hydroxyethylamino 1H-Indol-3-yl ~369.4* Cytotoxic activity (e.g., anticancer); indole moiety enhances DNA intercalation
3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione 2-Methoxyphenyl 3-Methoxyphenylamino 4-Chlorophenylsulfanyl ~472.9* Methoxy groups improve metabolic stability; sulfanyl increases lipophilicity
1-Benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione Benzyl 4-Fluoroanilino Chloro 330.74 Halogen substituents enhance potency; reduced solubility

*Calculated based on molecular formulas.

Key Comparative Insights

Electronic and Steric Effects
  • Fluorinated Analog (Entry 2, Table 1): Fluorine atoms at C(2) and C(5) of the phenylamino group enhance electronegativity and metabolic stability via C-F bond strength .
  • Methoxy-Substituted Analog (Entry 4, Table 1): Methoxy groups are electron-donating, which may alter binding interactions compared to the acetyl group in the target compound .
Solubility and Bioavailability
  • The 2-hydroxyethyl group in the target compound and Entry 3 improves hydrophilicity, contrasting with lipophilic substituents like benzyl (Entry 5) or phenylsulfanyl (Entry 2), which may limit aqueous solubility .

Structural and Crystallographic Insights

Structural studies using SHELX programs (e.g., SHELXL, SHELXS) have resolved conformational details of pyrrole-2,5-dione derivatives, including bond angles and intermolecular interactions . For example:

  • The hydroxyethyl group in the target compound likely participates in hydrogen bonding, stabilizing crystal packing and enhancing solubility .
  • Steric hindrance from bulky substituents (e.g., benzyl in Entry 5) may limit access to enzymatic active sites compared to smaller groups like hydroxyethyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.